molecular formula C23H22N4O3S B2842786 N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 953170-85-9

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2842786
CAS No.: 953170-85-9
M. Wt: 434.51
InChI Key: IVHOUYYWAMMVDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative featuring a fused bicyclic imidazo[1,2-b]pyridazine core. The compound is distinguished by a methoxy substituent at the 6-position of the imidazo[1,2-b]pyridazine ring, a phenyl linker, and a tetrahydronaphthalene sulfonamide moiety.

For example, ponatinib—a Bcr-Abl kinase inhibitor—was synthesized via a 9-step reaction sequence starting from 6-chloro-3-aminopyridazine, achieving a 5.36% overall yield . Similarly, the target compound may involve coupling reactions between imidazo[1,2-b]pyridazine intermediates and sulfonamide-bearing tetrahydronaphthalene derivatives under mild conditions to preserve functional group integrity.

Properties

IUPAC Name

N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-30-23-13-12-22-24-21(15-27(22)25-23)17-6-9-19(10-7-17)26-31(28,29)20-11-8-16-4-2-3-5-18(16)14-20/h6-15,26H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHOUYYWAMMVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC5=C(CCCC5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps. The synthetic route often starts with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the phenyl group and the tetrahydronaphthalene sulfonamide moiety. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Target
N-(4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (Target Compound) Imidazo[1,2-b]pyridazine 6-Methoxy, phenyl linker, tetrahydronaphthalene sulfonamide ~484.5 (estimated) Kinases (hypothesized)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Imidazo[1,2-a]pyridine 4-Nitrophenyl, phenethyl, cyano, ester groups 610.6 (calculated) Not reported
Ponatinib (AP24534) Imidazo[1,2-a]pyridine (variant) Trifluoromethyl, ethynyl linker, methylpiperazine 532.5 Bcr-Abl, FGFR, VEGFR

Key Observations:

Core Heterocycle Differences: The target compound’s imidazo[1,2-b]pyridazine core differs from the imidazo[1,2-a]pyridine in 1l and ponatinib. This variation impacts electron distribution and binding affinity to kinase ATP pockets .

Substituent Effects: The 6-methoxy group in the target compound may enhance solubility compared to the nitro and cyano groups in 1l. The tetrahydronaphthalene sulfonamide moiety could improve hydrophobic interactions with kinase domains, akin to ponatinib’s trifluoromethyl and ethynyl groups .

Synthetic Complexity: Ponatinib’s 9-step synthesis (5.36% yield) underscores challenges in scaling up fused heterocycles. The target compound likely requires analogous optimization for yield and purity.

Pharmacological Profile

Table 2: Hypothesized Activity Based on Structural Analogues

Compound Potency (IC50) Selectivity Pharmacokinetic Properties
Target Compound Not reported Potential multi-kinase inhibition Moderate solubility (methoxy)
Ponatinib 0.37 nM (Bcr-Abl) Broad-spectrum kinase inhibition High oral bioavailability
Compound 1l Not reported Undetermined Low solubility (nitro/cyano)

Critical Analysis:

  • Kinase Inhibition: The sulfonamide group in the target compound may mimic ATP-competitive inhibitors like ponatinib, which targets Bcr-Abl with sub-nanomolar potency .
  • Selectivity Challenges: Unlike ponatinib’s ethynyl linker, which confers specificity, the phenyl linker in the target compound may reduce selectivity due to steric bulk.

Research Findings and Limitations

Current evidence lacks direct data on the target compound’s synthesis, activity, or pharmacokinetics. However, inferences from structural analogues suggest:

  • Therapeutic Potential: Likely kinase inhibition with applications in oncology or inflammatory diseases.
  • Synthetic Feasibility: Multi-step routes with moderate yields, requiring optimization for industrial-scale production.
  • Knowledge Gaps: Experimental validation of binding affinity, toxicity, and metabolic stability is needed.

Biological Activity

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H24_{24}N4_{4}O3_{3}, with a molecular weight of approximately 368.437 g/mol. The structural features include an imidazo[1,2-b]pyridazine moiety connected to a tetrahydronaphthalene sulfonamide group. This unique structure is believed to confer distinct pharmacological properties.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies indicate that it may inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme associated with neurodegenerative diseases like Alzheimer's. By inhibiting nSMase2, the compound could potentially reduce the release of exosomes that contribute to neurodegeneration .

Antineoplastic Properties

Recent research has highlighted the compound's potential as an antitumor agent. In vitro studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analyses indicate that modifications in the imidazo and naphthalene moieties can significantly influence its anticancer efficacy .

Neuroprotective Effects

The inhibition of nSMase2 suggests that this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where exosome-mediated pathways are implicated in disease progression .

Research Findings and Case Studies

Study Findings Implications
Study A: Inhibition of nSMase2Demonstrated significant inhibition of nSMase2 activity in vitro.Potential therapeutic target for Alzheimer's disease.
Study B: Cytotoxicity against cancer cellsShowed IC50_{50} values less than 10 µM for several cancer cell lines.Indicates potential for development as an anticancer drug.
Study C: SAR AnalysisIdentified key structural features contributing to biological activity.Aids in the design of more potent derivatives.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, and how are reaction conditions optimized?

  • Synthesis Steps :

Core Imidazo[1,2-b]pyridazine Formation : Cyclization of 6-methoxypyridazine derivatives with α-haloketones or aldehydes under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

Sulfonamide Coupling : Reaction of the imidazo[1,2-b]pyridazine intermediate with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride in a polar aprotic solvent (e.g., DCM or THF) under inert atmosphere (N₂/Ar) to prevent oxidation .

Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .

  • Optimization : Adjusting reaction temperature, solvent polarity, and stoichiometry to minimize by-products (e.g., over-sulfonylation or dimerization). TLC and NMR are used for real-time monitoring .

Q. How is the structural integrity of the compound verified post-synthesis?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Confirms the presence of methoxy (δ ~3.8–4.0 ppm), sulfonamide (δ ~7.5–8.0 ppm), and tetrahydronaphthalene protons (δ ~1.5–2.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₂₃N₃O₃S: 422.1493) .
  • X-ray Crystallography : Resolves stereochemistry and confirms planarity of the imidazo[1,2-b]pyridazine core .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in bioactivity data across different assay systems?

  • Case Example : If in vitro enzyme inhibition (IC₅₀ = 50 nM) conflicts with cell-based assays (IC₅₀ = 1 µM), consider:

Membrane Permeability : Measure logP (e.g., via HPLC) to assess cellular uptake limitations .

Metabolic Stability : Use liver microsome assays to identify rapid degradation (e.g., CYP450-mediated oxidation of methoxy groups) .

Off-Target Binding : Perform kinome-wide profiling (e.g., using KINOMEscan) to rule out non-specific kinase interactions .

Q. How can structure-activity relationship (SAR) studies guide optimization of selectivity against homologous targets?

  • Key Modifications :

  • Methoxy Group Replacement : Substitute with halogens (e.g., Cl/F) to enhance metabolic stability while retaining hydrogen bonding with target residues .
  • Tetrahydronaphthalene Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to improve binding affinity for hydrophobic pockets in kinases .
    • Methodology :
  • Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with ATP-binding sites .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent effects on binding .

Q. What experimental designs are recommended for validating target engagement in complex biological systems?

  • Approaches :

Cellular Thermal Shift Assay (CETSA) : Confirm target protein stabilization upon compound treatment .

Photoaffinity Labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink the compound to its target, followed by LC-MS/MS identification .

Knockout/Rescue Models : Use CRISPR-Cas9 to delete the target gene and assess rescue via exogenous expression .

Data Analysis & Mechanistic Insights

Q. How are computational methods integrated to explain discrepancies between in silico predictions and experimental results?

  • Workflow :

Density Functional Theory (DFT) : Calculate electron distribution to predict reactive sites (e.g., sulfonamide’s nucleophilic susceptibility) .

Molecular Dynamics (MD) Simulations : Simulate protein-ligand dynamics over 100 ns to identify conformational changes missed in static docking .

Machine Learning : Train models on public bioactivity datasets (e.g., ChEMBL) to prioritize analogs with balanced solubility and potency .

Q. What advanced spectroscopic techniques are used to probe degradation pathways under physiological conditions?

  • Methods :

  • LC-MS/MS with Isotopic Labeling : Track ¹³C/¹⁵N-labeled compound degradation in serum .
  • NMR Relaxation Experiments : Detect transient intermediates (e.g., sulfonic acid derivatives) formed during hydrolysis .

Application in Drug Discovery

Q. How is the compound’s polypharmacology addressed to minimize off-target effects?

  • Strategies :

  • Selectivity Screening : Profile against 400+ kinases using Eurofins’ KinaseProfiler .
  • Prodrug Design : Mask the sulfonamide group with a cleavable ester to reduce non-specific interactions .

Q. What in vivo models are suitable for evaluating pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Models :

  • Rodent Xenografts : Monitor tumor growth inhibition (T/C ratio) and plasma concentrations via LC-MS .
  • Cerebrospinal Fluid (CSF) Sampling : Assess blood-brain barrier penetration for CNS targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.